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Introduction: The Quinoline Scaffold and the
Emergence of a Versatile Building Block
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a

pyridine ring, is a cornerstone of medicinal chemistry. Quinoline and its derivatives exhibit a

broad spectrum of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[1] This has cemented their status as a "privileged scaffold" in drug

discovery, signifying their ability to bind to multiple biological targets. Within this important class

of compounds, 2-methoxy-6-quinolinecarboxaldehyde (CAS 916812-22-1) emerges as a

molecule of significant interest. Its structure combines the biologically relevant quinoline core

with a reactive aldehyde group at the 6-position and a methoxy group at the 2-position. While

direct literature on this specific molecule is sparse, its constituent functional groups suggest its

potential as a key intermediate for the synthesis of more complex and potentially bioactive

molecules.[2] This guide will provide a comprehensive overview of its properties, plausible

synthetic routes, and potential applications by drawing upon established chemical principles

and data from structurally related analogues.
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Physicochemical Properties: A Comparative
Analysis
Direct experimental data for 2-methoxy-6-quinolinecarboxaldehyde is not extensively

reported. However, we can infer its properties based on closely related quinoline derivatives.

The following table summarizes key physicochemical data for the target compound and its

structural analogues to provide an estimation of its expected properties.

Property

2-methoxy-6-
Quinolinecarb
oxaldehyde
(Predicted/Infe
rred)

2-Chloro-6-
methoxy-3-
quinolinecarbo
xaldehyde

2-Hydroxy-6-
methoxy-3-
quinolinecarba
ldehyde[3]

2-
Quinolinecarb
oxaldehyde[4]
[5]

CAS Number 916812-22-1 73568-29-3 123990-78-3 5470-96-2

Molecular

Formula
C₁₁H₉NO₂ C₁₁H₈ClNO₂ C₁₁H₉NO₃ C₁₀H₇NO

Molecular Weight 187.19 g/mol 221.64 g/mol 203.19 g/mol 157.17 g/mol

Physical State

Predicted to be a

solid at room

temperature

Solid Solid

Off-white

crystalline

powder

Melting Point
Data not

available
149-151 °C

Data not

available
70-72 °C

Solubility

Predicted to be

soluble in

common organic

solvents like

chloroform, DMF,

and DMSO.

Data not

available

Data not

available

Slightly soluble in

water

Plausible Synthetic Pathways
While a definitive, optimized synthesis for 2-methoxy-6-quinolinecarboxaldehyde is not

published, several plausible synthetic routes can be proposed based on established organic
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chemistry reactions for analogous quinoline derivatives.[6]

Route 1: Oxidation of 6-Methyl-2-methoxyquinoline
A common and effective method for the preparation of aromatic aldehydes is the oxidation of a

corresponding methyl group.[1] This pathway would involve the synthesis of 6-methyl-2-

methoxyquinoline as a precursor, followed by its selective oxidation.

Experimental Protocol:

Step 1: Synthesis of 6-Methyl-2-methoxyquinoline

This precursor can be synthesized from p-toluidine through a Skraup synthesis to yield 6-

methylquinoline, followed by oxidation to 6-methyl-2-quinolone and subsequent O-

methylation.

Step 2: Oxidation to 2-methoxy-6-quinolinecarboxaldehyde

Reagents and Solvents: Selenium dioxide (SeO₂), 1,4-dioxane, water.

Procedure: a. To a solution of 6-methyl-2-methoxyquinoline in 1,4-dioxane, add a freshly

prepared solution of selenium dioxide in 1,4-dioxane and water. b. The reaction mixture is

refluxed with constant stirring for several hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC). c. Upon completion, the reduced selenium

is filtered off. d. The solvent is removed under reduced pressure, and the residue is extracted

with a suitable organic solvent like chloroform. e. The organic layer is washed with brine,

dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by

column chromatography on silica gel to afford 2-methoxy-6-quinolinecarboxaldehyde.[7]

Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

and heterocyclic compounds. This approach would likely involve the formylation of a suitable N-

acetylated aniline precursor.

Experimental Protocol:
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Preparation of the Vilsmeier Reagent: The reagent is generated in situ by the reaction of

phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0°C.

Formylation and Cyclization: a. The N-acetylated p-anisidine derivative is added to the

freshly prepared Vilsmeier reagent. b. The reaction mixture is heated for several hours to

facilitate both formylation and cyclization to the quinoline ring system. c. The reaction is

quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium

bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde. d. The

resulting precipitate is filtered, washed with water, and dried. e. Purification is achieved

through recrystallization or column chromatography.

Diagram of a Plausible Synthetic Workflow
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Caption: Plausible synthetic routes to 2-methoxy-6-quinolinecarboxaldehyde.

Spectroscopic Characterization
The structural elucidation of 2-methoxy-6-quinolinecarboxaldehyde would rely on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the

methoxy protons, and the aromatic protons on the quinoline ring.

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

[8]

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

Aromatic Protons: A series of doublets and triplets between δ 7.0-8.5 ppm, corresponding to

the protons on the quinoline ring system. The specific coupling patterns would confirm the

substitution pattern.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule.

Carbonyl Carbon (C=O): A signal in the highly downfield region of δ 190-200 ppm.[8]

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

[8]

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

[8]

C=N and C=C Stretch (Quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
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Potential Applications in Drug Discovery and
Signaling Pathways
Quinoline derivatives are known to modulate several key signaling pathways relevant to drug

development.[1] For instance, they have been investigated as inhibitors of receptor tyrosine

kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and

angiogenesis.[1] Furthermore, some quinoline compounds have shown activity against

multidrug resistance proteins, potentially acting as chemosensitizers.[1] The PI3K/Akt/mTOR

pathway, a central regulator of cell growth and survival, is another important target for

quinoline-based therapeutics.[1] Given these precedents, 2-methoxy-6-
quinolinecarboxaldehyde serves as a valuable starting material for the synthesis of novel

compounds that could be screened for activity against these and other biologically important

targets.

Diagram of a Relevant Signaling Pathway
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Caption: Potential targeting of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safe Handling and Storage
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As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific

Safety Data Sheet (SDS) for 2-methoxy-6-quinolinecarboxaldehyde is not readily available,

general precautions for handling aromatic aldehydes and quinoline derivatives should be

followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[9][10]

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors.[10]

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire

extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-methoxy-6-quinolinecarboxaldehyde represents a promising yet underexplored member of

the quinoline family. While direct experimental data is limited, plausible and efficient synthetic

routes can be devised based on well-established chemical transformations. Its physicochemical

and spectroscopic properties can be reasonably inferred from its close structural analogues.

The presence of the quinoline core, combined with the reactive aldehyde functionality, makes it

a valuable building block for the synthesis of novel compounds with potential applications in

drug discovery. Further research into the synthesis, characterization, and biological evaluation

of this compound and its derivatives is warranted to fully unlock its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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